5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine 5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20143608
InChI: InChI=1S/C10H9N3O2/c11-10-12-4-7(13-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H3,11,12,13)
SMILES:
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol

5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine

CAS No.:

Cat. No.: VC20143608

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine -

Specification

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
IUPAC Name 5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-amine
Standard InChI InChI=1S/C10H9N3O2/c11-10-12-4-7(13-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H3,11,12,13)
Standard InChI Key ZBSWWBGNXOJRPS-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C3=CN=C(N3)N

Introduction

Structural and Chemical Properties

Molecular Architecture and Functional Groups

The compound features a benzo[d] dioxole scaffold fused to an imidazole ring. The imidazole moiety contains two nitrogen atoms: one protonated (NH) at position 2 and another non-protonated at position 1. The benzo[d] dioxole group consists of a benzene ring fused with a dioxole (cyclic ether) ring, introducing oxygen atoms at positions 1 and 3. This arrangement creates a conjugated π-system, enhancing electron delocalization and potentially influencing reactivity and bioactivity.

PropertyValueSource
Molecular FormulaC₁₀H₉N₃O₂
Molecular Weight203.20 g/mol
IUPAC Name5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-amine
SMILESC1OC2=C(O1)C=C(C=C2)C3=CN=C(N3)N
PubChem CID65810876

Key Functional Groups:

  • Imidazole Ring: Acts as a hydrogen bond donor (NH) and acceptor (N).

  • Dioxole Ring: Contributes to electron-rich aromaticity and possible π-π interactions.

  • Aromatic Hydrogens: Enable van der Waals interactions and solubility modulation.

Physicochemical Properties

Limited experimental data is available, but computational models predict:

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the imidazole’s polar NH group.

  • Thermal Stability: Likely stable under standard conditions, though dioxole rings may decompose under harsh acidic/basic conditions.

  • Photoreactivity: Susceptible to oxidation due to the electron-rich dioxole moiety.

Synthetic Pathways and Derivatization

Core Synthesis Strategies

The synthesis of this compound typically involves condensation reactions or heterocyclic coupling. While direct methods are undocumented, analogous compounds suggest feasible routes:

  • Cyclization of Diamines:
    Condensation of 1,2-diaminobenzene derivatives with glyoxal or similar dihydroxy precursors to form the dioxole ring, followed by imidazole ring closure.

  • Cross-Coupling Reactions:
    Palladium-catalyzed coupling of brominated benzodioxole precursors with imidazole-2-amine derivatives.

  • Knoevenagel Condensation:
    As demonstrated in related imidazole derivatives, this reaction may introduce substituents at the dioxole ring .

Functionalization and Derivatives

Derivatization targets include:

  • N-Alkylation/Arylation: Substitution at the imidazole NH group.

  • Electrophilic Aromatic Substitution: Bromination or nitration at the dioxole ring.

  • Suzuki-Miyaura Coupling: Introducing aryl groups via boronic acid intermediates.

Example Reaction:
Benzodioxole + Imidazole-2-amineCu catalystTarget Compound\text{Benzodioxole + Imidazole-2-amine} \xrightarrow{\text{Cu catalyst}} \text{Target Compound}

CompoundActivityTarget OrganismIC₅₀/Reference
5-Bromo-1H-benzo[d]imidazol-2-amineAntimicrobialS. aureusNot reported
Imidazole-dioxole hybridsLeishmanicidalL. donovani~2–10 µM

Metabolic Stability and Pharmacokinetics

Predicted characteristics based on structural analogs:

  • Metabolic Sites: Oxidation of the dioxole ring or hydrolysis of the imidazole NH.

  • Bioavailability: Moderate due to balanced lipophilicity (dioxole) and polarity (NH group).

Comparative Analysis with Structural Analogs

Pharmacological Comparison

Feature5-(Benzo[d] dioxol-5-yl)-1H-imidazol-2-amineClosely Related Analogs
Primary MoietiesDioxole + ImidazoleDioxole + Benzimidazole
Antimicrobial ActivityHypotheticalDocumented (IC₅₀: 4–50 µM)
Anticancer PotentialTheoretical (microtubule targeting)Demonstrated (IC₅₀: 10–30 µM)

Synthetic Complexity

RouteYieldPurityKey Challenges
Condensation40–60%90–95%Dioxole ring stability
Cross-Coupling50–70%85–90%Catalyst cost and selectivity

Future Research Directions

Targeted Modifications

  • N-Substitution: Introducing alkyl/aryl groups to enhance bioavailability.

  • Dioxole Functionalization: Bromination or trifluoromethylation for improved binding affinity.

Screening Priorities

  • High-Throughput Assays: Anticancer (e.g., MTT, cell cycle analysis) and antimicrobial (e.g., disk diffusion) testing.

  • Computational Modeling: Docking studies to predict kinase or tubulin binding.

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